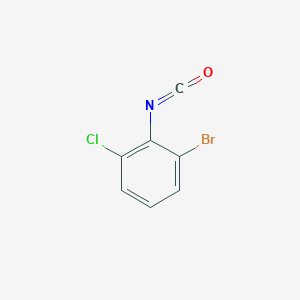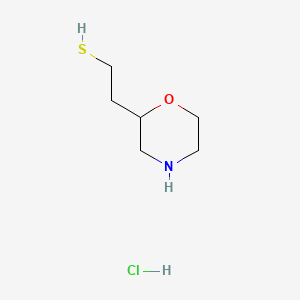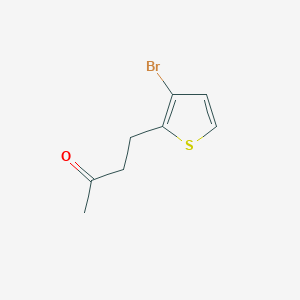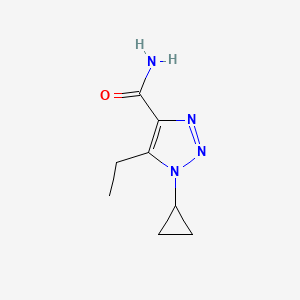
Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate is an organic compound with the molecular formula C8H10O3S It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a propanoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate can be synthesized through several methods. One common approach involves the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide using whole cells of Rhodotorula glutinis. This reaction is carried out at a concentration of 30 g/L and results in the formation of (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, which can be further converted into the desired product .
Industrial Production Methods
Industrial production of this compound may involve catalytic systems such as ruthenium/chiral ligand complexes, lithium aluminium hydride/chiral amino alcohol ligands, or borane/chiral oxazaborolidine. These methods aim to achieve high enantiomeric excess and conversion rates, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted thiophene derivatives .
Aplicaciones Científicas De Investigación
Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of methyl 3-hydroxy-3-(thiophen-2-yl)propanoate involves its interaction with various molecular targets. In bioreduction reactions, the compound acts as a substrate for enzymes like ketoreductases, which catalyze the reduction of the carbonyl group to a hydroxyl group. This process is highly enantioselective, leading to the formation of specific enantiomers with high purity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-oxo-3-(thiophen-2-yl)propanoate: This compound is a precursor in the synthesis of methyl 3-hydroxy-3-(thiophen-2-yl)propanoate.
Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride: Another thiophene derivative with different functional groups and applications.
Uniqueness
This compound is unique due to its specific structure, which allows for high enantioselectivity in bioreduction reactions. This property makes it valuable in the synthesis of chiral pharmaceutical compounds, where the purity and specific enantiomeric form are crucial .
Propiedades
Fórmula molecular |
C8H10O3S |
|---|---|
Peso molecular |
186.23 g/mol |
Nombre IUPAC |
methyl 3-hydroxy-3-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C8H10O3S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4,6,9H,5H2,1H3 |
Clave InChI |
XBODDYRBEWWVIW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(C1=CC=CS1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylicacid](/img/structure/B13611675.png)


![methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B13611697.png)
